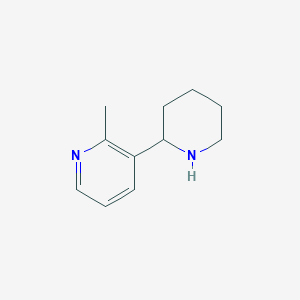

2-Methyl-3-(2-piperidinyl)pyridine

Descripción general

Descripción

2-Methyl-3-(2-piperidinyl)pyridine, also known as MPP or MPTP, is a synthetic compound that has been widely used in scientific research. MPP was initially developed as a herbicide, but it was later discovered to have toxic effects on the nervous system. MPP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. Despite its toxicity, MPP has been extensively studied as a tool to investigate the pathogenesis of Parkinson's disease.

Mecanismo De Acción

2-Methyl-3-(2-piperidinyl)pyridine is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, 2-Methyl-3-(2-piperidinyl)pyridine is oxidized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (2-Methyl-3-(2-piperidinyl)pyridine+), which is highly toxic to the neuron. 2-Methyl-3-(2-piperidinyl)pyridine+ accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The resulting energy depletion and oxidative damage lead to the degeneration of the dopaminergic neuron.

Efectos Bioquímicos Y Fisiológicos

2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is characterized by the loss of dopaminergic neurons, the formation of Lewy bodies, and the depletion of dopamine in the striatum. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity also leads to the activation of microglia and the release of pro-inflammatory cytokines, which contribute to the neuroinflammatory response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methyl-3-(2-piperidinyl)pyridine has several advantages as a tool for investigating the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, mimicking the selective degeneration of these neurons in Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is dose-dependent and can be modulated by various factors, such as age, gender, and genetic background. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity can also be attenuated by various interventions, such as antioxidants, anti-inflammatory agents, and neuroprotective agents.

However, there are also limitations to the use of 2-Methyl-3-(2-piperidinyl)pyridine in laboratory experiments. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is acute and does not fully replicate the chronic and progressive nature of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also limited to dopaminergic neurons and does not replicate the non-dopaminergic features of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also species-dependent, with some species being more susceptible to 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity than others.

Direcciones Futuras

There are several future directions for research on 2-Methyl-3-(2-piperidinyl)pyridine and Parkinson's disease. One direction is to investigate the role of non-dopaminergic systems in the pathogenesis of Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the selective vulnerability of dopaminergic neurons. Another direction is to investigate the role of genetic and environmental factors in modulating 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study gene-environment interactions. Another direction is to investigate the potential of 2-Methyl-3-(2-piperidinyl)pyridine as a therapeutic tool for Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the mechanisms underlying neuroprotection. Finally, another direction is to develop new neurotoxins that selectively target non-dopaminergic systems, using 2-Methyl-3-(2-piperidinyl)pyridine as a template for the design of new compounds.

Aplicaciones Científicas De Investigación

2-Methyl-3-(2-piperidinyl)pyridine has been widely used in scientific research to investigate the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the mechanisms underlying the disease. 2-Methyl-3-(2-piperidinyl)pyridine has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease.

Propiedades

Número CAS |

2055-12-1 |

|---|---|

Nombre del producto |

2-Methyl-3-(2-piperidinyl)pyridine |

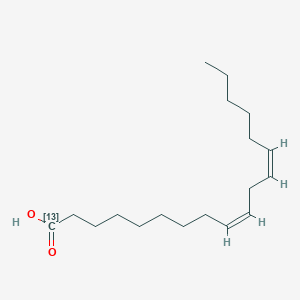

Fórmula molecular |

C11H16N2 |

Peso molecular |

176.26 g/mol |

Nombre IUPAC |

2-methyl-3-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |

Clave InChI |

WHAIHNKQZOMXJJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=N1)C2CCCCN2 |

SMILES canónico |

CC1=C(C=CC=N1)C2CCCCN2 |

Otros números CAS |

69567-20-0 |

Sinónimos |

1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)